molecular formula C26H34Cl2N4O6S2 B11537978 3,3'-(piperazine-1,4-diyldicarbonyl)bis(6-chloro-N,N-diethylbenzenesulfonamide)

3,3'-(piperazine-1,4-diyldicarbonyl)bis(6-chloro-N,N-diethylbenzenesulfonamide)

Cat. No.: B11537978
M. Wt: 633.6 g/mol
InChI Key: GFOGUTWCEAVRSX-UHFFFAOYSA-N
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Description

2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chloro, sulfonamide, and piperazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its complex structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with receptors: Affecting signal transduction pathways by binding to cellular receptors.

    Modulating gene expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE: This compound itself.

    Other sulfonamide derivatives: Compounds with similar sulfonamide functional groups but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

Uniqueness

The uniqueness of 2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H34Cl2N4O6S2

Molecular Weight

633.6 g/mol

IUPAC Name

2-chloro-5-[4-[4-chloro-3-(diethylsulfamoyl)benzoyl]piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C26H34Cl2N4O6S2/c1-5-31(6-2)39(35,36)23-17-19(9-11-21(23)27)25(33)29-13-15-30(16-14-29)26(34)20-10-12-22(28)24(18-20)40(37,38)32(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3

InChI Key

GFOGUTWCEAVRSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(CC)CC)Cl

Origin of Product

United States

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